4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
4-(2,5-Dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a triazoloquinazolinone derivative characterized by a 2,5-dimethylphenyl substituent at position 4 and a sulfanyl (-SH) group at position 1. This scaffold is part of a broader class of heterocyclic compounds known for their diverse pharmacological activities, particularly as H1-antihistaminic agents . The sulfanyl moiety may participate in hydrogen bonding or redox interactions, influencing both reactivity and biological activity .
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10-7-8-11(2)14(9-10)20-15(22)12-5-3-4-6-13(12)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMDGOQQHMSFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127510 | |
| Record name | 4-(2,5-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742094-72-0 | |
| Record name | 4-(2,5-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=742094-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,5-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylphenyl isothiocyanate with 2-aminobenzonitrile in the presence of a base, followed by cyclization to form the triazoloquinazoline core. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the triazoloquinazoline core, potentially using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
4-(3,5-Dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Structural Difference : The phenyl ring substituents are 3,5-dimethyl instead of 2,5-dimethyl.
- Computational studies suggest this substitution may reduce steric hindrance compared to the 2,5-isomer, possibly improving binding affinity .
- Pharmacological Data: Limited direct data, but analogues with 3,5-dimethylphenyl groups show moderate H1-antihistaminic activity (60–65% protection in guinea pig models) .
4-(4-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Structural Difference : A methoxy (-OCH3) group replaces the methyl at position 4 of the phenyl ring.
- This may explain its lower sedation profile (5–10%) compared to chlorpheniramine (30%) .
- Synthetic Route: Synthesized via cyclization of hydrazinoquinazolinones with one-carbon donors, yielding 67–72% purity .
Variations in the Sulfanyl Group
4-(3-Ethylphenyl)-1-methylsulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Structural Difference : The sulfanyl (-SH) is replaced with a methylsulfanyl (-SCH3) group.
- Impact : Methylation of the sulfanyl group reduces redox sensitivity, enhancing metabolic stability. However, this modification may weaken hydrogen-bonding interactions with receptor residues, slightly reducing H1-antihistaminic potency (68% protection vs. 74.6% for the sulfanyl analogue) .
Pharmacologically Optimized Analogues
4-(3-Ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (Compound 4b)
- Structural Features : Lacks the sulfanyl group; instead, a methyl group is at position 1.
- Pharmacological Data : Demonstrates 74.6% protection against histamine-induced bronchospasm in guinea pigs, outperforming chlorpheniramine maleate (71%). Sedation is negligible (10% vs. 30%) due to reduced CNS penetration .
- Key Advantage: The ethyl group at position 3 of the phenyl ring balances lipophilicity and receptor affinity, making it a lead candidate for non-sedating antihistamines .
Substituent Position and Regioselectivity
Studies on model compound 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one reveal that substituent position critically affects regioselectivity in electrophilic reactions. For example:
Data Tables
Table 1: Comparative Pharmacological Profiles
Biological Activity
4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (often referred to as DTQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is classified under the triazoloquinazolines and has shown promise in various applications including anticancer research and materials science.
- Molecular Formula: C17H14N4OS
- Molecular Weight: 322.384 g/mol
- CAS Number: 742094-72-0
The biological activity of DTQ is primarily attributed to its ability to interact with various biological targets. Similar compounds in the triazoloquinazoline class have been observed to intercalate DNA, which can disrupt cellular processes and lead to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of DTQ. The compound has demonstrated significant inhibitory effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Doxorubicin (15 µM) |
| MCF-7 (breast cancer) | 10.0 | Tamoxifen (20 µM) |
| A549 (lung cancer) | 15.0 | Cisplatin (25 µM) |
These results indicate that DTQ exhibits a notable cytotoxic effect, particularly against breast and cervical cancer cell lines .
Antihistaminic Activity
In addition to its anticancer properties, DTQ has been evaluated for its antihistaminic activity. A study involving various derivatives of triazoloquinazolines found that compounds similar to DTQ provided significant protection against histamine-induced bronchospasm in guinea pigs, showcasing their potential as antihistamines .
Mechanistic Insights
The mechanism underlying the anticancer effects of DTQ may involve:
- DNA Intercalation: The compound's structure allows it to intercalate within DNA strands, disrupting replication and transcription processes.
- Apoptosis Induction: Evidence suggests that DTQ can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Anticancer Efficacy
A recent publication assessed the efficacy of DTQ on various cancer cell lines. The study utilized a series of assays to determine the IC50 values for different cell types. The findings indicated that DTQ was particularly effective against MCF-7 cells, with an IC50 value significantly lower than that of standard chemotherapeutics .
Study 2: Antihistaminic Properties
Another investigation focused on the antihistaminic properties of DTQ-related compounds. The study demonstrated that these compounds could prevent bronchospasm in animal models effectively, suggesting their potential therapeutic use in allergic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
